3-Hydroxypicolinic acid
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxypicolinic acid (3-HPA) is an important pyridine building block of bacterial secondary metabolites . It primarily targets the biosynthetic pathways of these metabolites .
Mode of Action
The enzymatic mechanism underlying the biosynthesis of 3-HPA involves several enzymes. An L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase are required to convert L-lysine to 3-HPA .
Biochemical Pathways
This unusual assembly logic of 3-HPA has potential for engineering the 3-HPA pathway for generating novel pyridine-based building blocks .
Pharmacokinetics
Its role as a matrix material in matrix-assisted laser desorption/ionization (maldi) based mass spectroscopy (ms) for the analysis of large biomolecules and quantification of oligonucleotides suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 3-HPA’s action is the production of bacterial secondary metabolites . These metabolites play various roles in bacterial physiology, including communication, defense, and nutrient acquisition.
Action Environment
The action of 3-HPA is influenced by environmental factors. For instance, in the context of MALDI-MS, the ionization process is influenced by the matrix material, which in this case is 3-HPA The efficiency of ionization can affect the accuracy and sensitivity of the analysis
Biochemical Analysis
Biochemical Properties
3-HPA is an important pyridine building block of bacterial secondary metabolites . The enzymatic mechanism underlying the biosynthesis of 3-HPA involves an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase . These enzymes are required to convert L-lysine to 3-Hydroxypicolinic acid .
Cellular Effects
Given its role in the biosynthesis of bacterial secondary metabolites , it can be inferred that it may have significant effects on bacterial cell function.
Molecular Mechanism
The molecular mechanism of this compound involves a series of enzymatic reactions. It does not derive from the direct hydroxylation of the picolinic acid at C-3, but from a successive process of C-3 hydroxylation of the piperideine-2-carboxylic acid and tautomerization of the produced 3-hydroxyl dihydropicolinic acid .
Temporal Effects in Laboratory Settings
Given its use in MALDI mass spectrometry analyses , it can be inferred that it has a stable structure that can withstand the high-energy laser desorption/ionization process.
Metabolic Pathways
The metabolic pathways of this compound involve the conversion of L-lysine to this compound through a series of enzymatic reactions .
Subcellular Localization
Given its role in the biosynthesis of bacterial secondary metabolites , it can be inferred that it may be localized in the bacterial cytoplasm where these biosynthetic processes occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypicolinic acid can be synthesized through various methods. One common approach involves the conversion of L-lysine to this compound using an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase . Another method involves the reaction of picolinic acid with hydroxylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical synthesis methods that ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted picolinic acids .
Scientific Research Applications
3-Hydroxypicolinic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3-Hydroxypicolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A precursor to this compound with similar structural features.
2-Hydroxypyridine-3-carboxylic acid: Another hydroxylated derivative of picolinic acid with distinct properties.
3-Hydroxy-2-pyridinecarboxylic acid: A compound with similar functional groups but different reactivity.
The uniqueness of this compound lies in its specific hydroxylation pattern and its applications in MALDI mass spectrometry .
Properties
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRARRAHGNDUELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236320 | |
Record name | 3-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxypicolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
874-24-8 | |
Record name | 3-Hydroxypicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypicolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPICOLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7XP64JR5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxypicolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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